molecular formula C8H14Se B14748216 2-Selenaspiro[3.5]nonane CAS No. 185-13-7

2-Selenaspiro[3.5]nonane

Cat. No.: B14748216
CAS No.: 185-13-7
M. Wt: 189.17 g/mol
InChI Key: YEUBMMRYMKMTLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Selenaspiro[3.5]nonane is a spirocyclic compound featuring a selenium atom within its bicyclic framework. While direct studies on this specific compound are absent in the literature, its structure can be inferred from analogs such as 2,7-diazaspiro[3.5]nonane, 2-azaspiro[3.5]nonane, and oxa-azaspiro derivatives. Spiro compounds are characterized by their rigid three-dimensional structures, which often enhance binding specificity in pharmacological applications. The substitution of heteroatoms (N, O, Se) in these scaffolds significantly influences their electronic, steric, and functional properties .

Properties

CAS No.

185-13-7

Molecular Formula

C8H14Se

Molecular Weight

189.17 g/mol

IUPAC Name

2-selenaspiro[3.5]nonane

InChI

InChI=1S/C8H14Se/c1-2-4-8(5-3-1)6-9-7-8/h1-7H2

InChI Key

YEUBMMRYMKMTLQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C[Se]C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Selenaspiro[3.5]nonane typically involves the reaction of selenium-containing precursors with suitable cyclization agents. One common method includes the use of selenium dioxide in the presence of a cyclizing agent to form the spirocyclic structure. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: 2-Selenaspiro[3.5]nonane undergoes various chemical reactions, including:

    Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.

    Reduction: Reduction reactions can convert selenoxides back to the parent selenide.

    Substitution: The spirocyclic structure allows for substitution reactions at specific positions, leading to the formation of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents and nucleophiles are employed under mild conditions to achieve substitution.

Major Products:

Scientific Research Applications

2-Selenaspiro[3.5]nonane has found applications in several scientific research areas:

    Chemistry: It serves as a precursor for the synthesis of more complex organoselenium compounds.

    Biology: Its derivatives are studied for their potential antioxidant and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to modulate biological pathways involving selenium.

    Industry: It is used in the development of advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-Selenaspiro[3.5]nonane involves its interaction with biological molecules through the selenium atom. Selenium can form bonds with sulfur and nitrogen atoms in proteins, influencing their structure and function. This interaction can modulate various cellular pathways, including those involved in oxidative stress response and apoptosis.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Heteroatom Substitution and Pharmacological Relevance

The substitution of heteroatoms in spiro[3.5]nonane derivatives has been extensively explored for drug discovery. Key examples include:

2,7-Diazaspiro[3.5]nonane Derivatives
  • Structure : Contains two nitrogen atoms in the spiro framework.
  • Pharmacological Activity : Exhibits high affinity for Sigma-1 receptors (S1R) and Sigma-2 receptors (S2R). Compound 4b (KiS1R = 2.7 nM, KiS2R = 27 nM) demonstrates potent S1R antagonism, while 5b (KiS1R = 13 nM) shows antiallodynic effects in vivo at 20 mg/kg .
  • Applications : Used in pain management and neurological disorders due to S1R/S2R modulation .
2-Azaspiro[3.5]nonane
  • Structure : Features a single nitrogen atom.
  • Synthesis : Synthesized via multi-step routes involving cyclization of intermediates (e.g., Scheme 1 in ).
  • Applications : Serves as a key intermediate in hepatitis C virus NS3 protease inhibitors (e.g., telaprevir analogs) .
Oxa-Azaspiro[3.5]nonane Derivatives
  • Structure: Combines oxygen and nitrogen heteroatoms (e.g., 2-oxa-5-azaspiro[3.5]nonane).
  • Properties : Increased polarity due to the oxygen atom, enhancing solubility. Often used as intermediates in organic synthesis (e.g., oxalate salts in ).
Hypothetical 2-Selenaspiro[3.5]nonane
  • Structure : Replaces nitrogen/oxygen with selenium, a larger and more polarizable atom.
  • Predicted Properties: Electronic Effects: Selenium’s redox-active nature may confer antioxidant or catalytic properties. Steric Effects: Larger atomic radius could alter binding pocket interactions compared to N/O analogs.

Comparative Data Table

Compound Heteroatoms Key Pharmacological Data Synthesis Complexity Applications References
2,7-Diazaspiro[3.5]nonane N, N KiS1R = 2.7 nM (4b), KiS2R = 27 nM Moderate Sigma receptor ligands, pain therapy
2-Azaspiro[3.5]nonane N N/A High Protease inhibitor intermediates
2-Oxa-5-azaspiro[3.5]nonane O, N N/A Low Chemical intermediates, salt forms
This compound Se Not reported Likely High Hypothetical: oncology, redox agents N/A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.